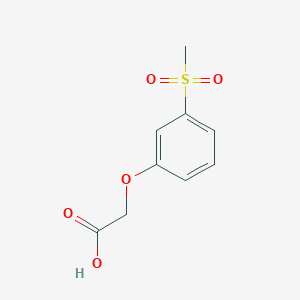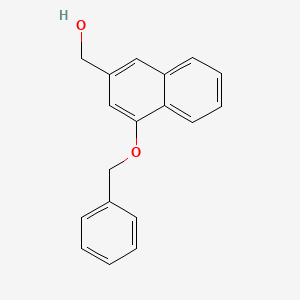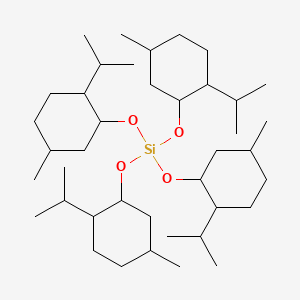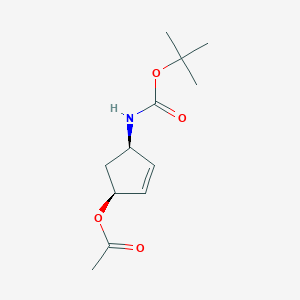
Adamantyl 2-trifluoromethylacrylate
Descripción general
Descripción
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .Molecular Structure Analysis
Adamantane, a polycyclic cage molecule with high symmetry and remarkable properties, is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .Chemical Reactions Analysis
A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Arylpalladium Complexes : Adamantyl compounds like 1-adamantyl-di-tert-butylphosphine have been utilized in synthesizing arylpalladium halide complexes. These complexes exhibit interesting reactivity, such as forming arylamine, ether, biaryl, and stilbene upon reaction with various nucleophiles. This demonstrates their potential in cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).
Palladium-catalyzed Methylene C(sp3)–H Arylation : The adamantyl scaffold has been used in palladium-catalyzed C–H functionalization for methylene C(sp3)–H arylation. This process allows for the modification of adamantyl amide, providing access to memantine analogs (Lao et al., 2015).
Drug Design and Pharmacology
Adamantyl-Based Drug Design : The adamantyl group, including compounds like Adamantyl 2-trifluoromethylacrylate, is valuable in drug design due to its hydrophobic nature and steric bulk. This group can modulate reactivity and increase drug stability, with applications in treating neurological conditions, type 2 diabetes, and as anti-viral agents (Liu et al., 2011).
Cholinesterase Inhibitory Activities : Adamantyl-based ester derivatives have been studied for their inhibitory activities on acetylcholinesterase and butyrylcholinesterase, indicating potential for treating diseases like Alzheimer's (Kwong et al., 2017).
Material Science and Chemistry
Hyperbranched Polymers : Adamantyl groups have been incorporated into poly(N-isopropylacrylamide) oligomers, forming supramolecular thermoresponsive hyperbranched polymers. This highlights their role in advanced material design (Ge et al., 2011).
Catalysis in Organic Synthesis : Adamantyl-substituted catalysts have been developed for alkane dehydrogenation, demonstrating enhanced thermal stability and efficiency in dehydrogenation reactions (Punji, Emge, & Goldman, 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-adamantyl 2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-8(14(15,16)17)12(18)19-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAJUPVTCAQGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OC12CC3CC(C1)CC(C3)C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435880 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decan-1-yl 2-(trifluoromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantyl 2-trifluoromethylacrylate | |
CAS RN |
188739-82-4 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decan-1-yl 2-(trifluoromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



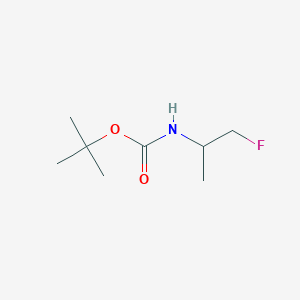

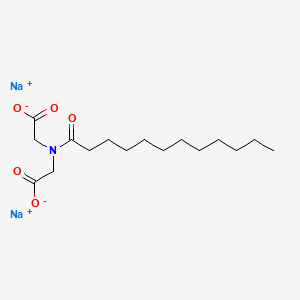
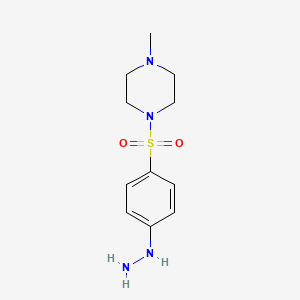
![Ethyl[(2-nitrophenyl)methyl]amine](/img/structure/B3367640.png)
![cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride](/img/structure/B3367647.png)

